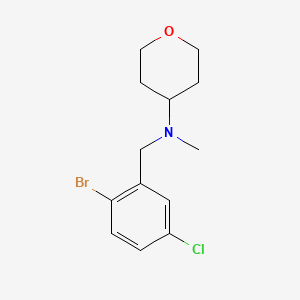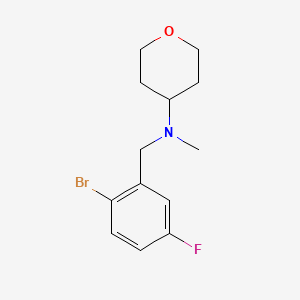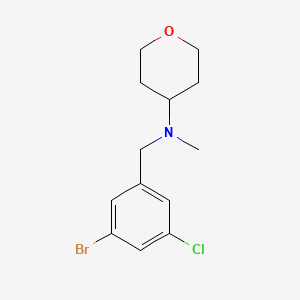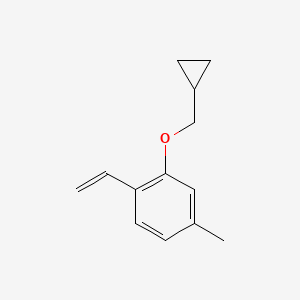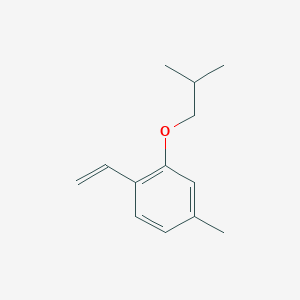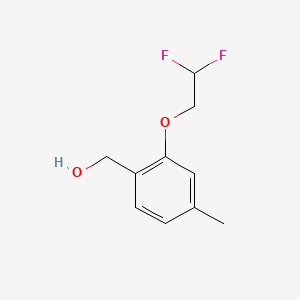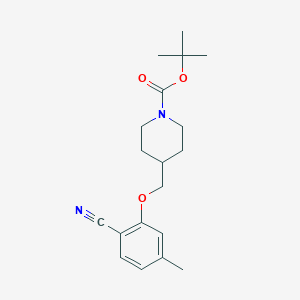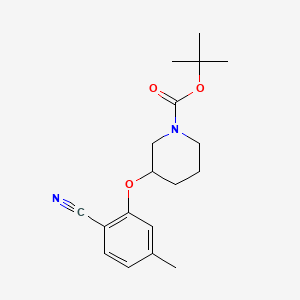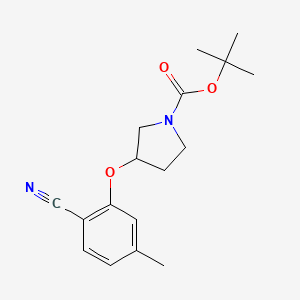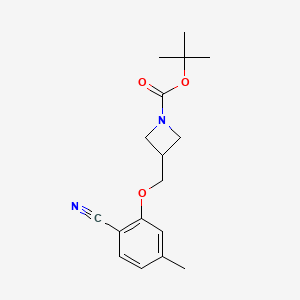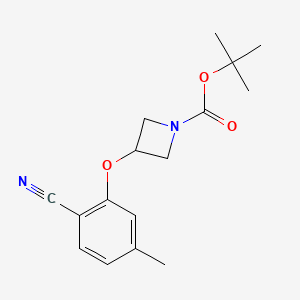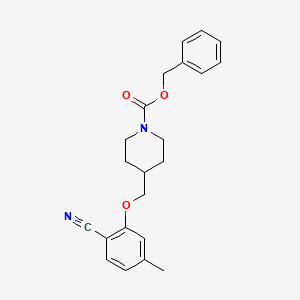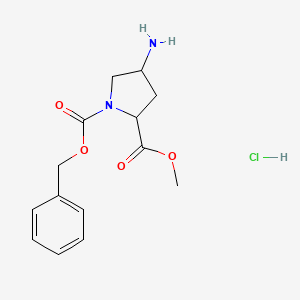
2-(Cyclobutylmethoxy)-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethoxy)-4-methylbenzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a cyclobutylmethoxy group attached to the benzene ring at the second position and a methyl group at the fourth position. The nitrile group is attached to the benzene ring, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-4-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzonitrile with cyclobutylmethanol in the presence of a suitable base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out under reflux conditions in an appropriate solvent, such as toluene or dimethylformamide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of 2-(Cyclobutylmethoxy)-4-methylbenzoic acid or 2-(Cyclobutylmethoxy)-4-methylbenzaldehyde.
Reduction: Formation of 2-(Cyclobutylmethoxy)-4-methylbenzylamine.
Substitution: Formation of 2-(Cyclobutylmethoxy)-4-methylbenzyl halides or amines.
Scientific Research Applications
2-(Cyclobutylmethoxy)-4-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)-4-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethoxy)-4-methylbenzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.
2-(Cyclobutylmethoxy)-4-methylbenzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
2-(Cyclobutylmethoxy)-4-methylbenzylamine: Similar structure with an amine group instead of a nitrile group.
Uniqueness
2-(Cyclobutylmethoxy)-4-methylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties compared to its analogs. The nitrile group allows for versatile transformations and applications in various fields, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-12(8-14)13(7-10)15-9-11-3-2-4-11/h5-7,11H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFETWMEULSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
